3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethoxyphenyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxybenzylamine to form the corresponding sulfonamide. This intermediate is then reacted with pyrrolidine-1-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the pyrrolidine carboxamide moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: Shares the benzenesulfonyl and dimethoxyphenyl groups but lacks the pyrrolidine carboxamide moiety.
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Contains the dimethoxyphenyl and pyrrolidine groups but differs in the functional groups attached to the pyrrolidine ring.
Uniqueness
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]PYRROLIDINE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-8-15(12-19(18)27-2)13-21-20(23)22-11-10-17(14-22)28(24,25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCXOVPMMHCBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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